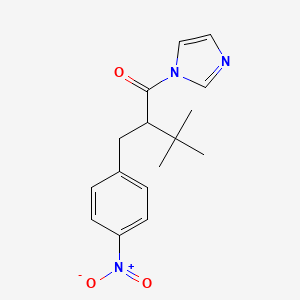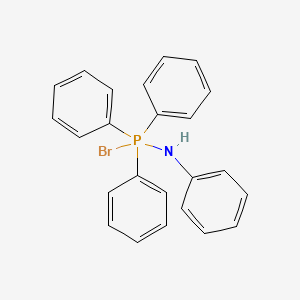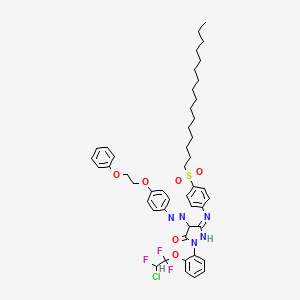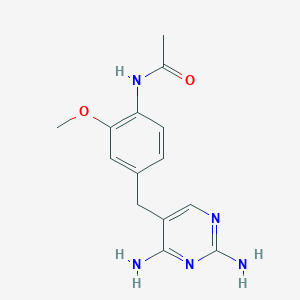
6-Chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with a chloro group at the 6-position and an amine group at the 4-position Additionally, it has a 2-methyl-1-phenylprop-1-en-1-yl substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The chloro and amine groups are introduced through substitution reactions. For instance, chlorination can be achieved using reagents like phosphorus oxychloride, while the amine group can be introduced via nucleophilic substitution using ammonia or amines.
Alkylation: The 2-methyl-1-phenylprop-1-en-1-yl group can be introduced through an alkylation reaction using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, potentially leading to the formation of dihydropyrimidine derivatives or reduced phenyl groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyrimidine derivatives, reduced phenyl groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industrial Applications: It may be used in the development of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action of 6-chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloro and amine groups, along with the pyrimidine ring, can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
5-(2-Methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine: Lacks the chloro group, which may affect its reactivity and binding properties.
6-Chloro-5-(1-phenylprop-1-en-1-yl)pyrimidin-4-amine: Lacks the methyl group, which may influence its steric and electronic properties.
6-Chloro-5-(2-methylprop-1-en-1-yl)pyrimidin-4-amine: Lacks the phenyl group, which may alter its hydrophobic interactions and overall stability.
Uniqueness: The presence of both the chloro and 2-methyl-1-phenylprop-1-en-1-yl groups in 6-chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
25844-58-0 |
|---|---|
分子式 |
C14H14ClN3 |
分子量 |
259.73 g/mol |
IUPAC名 |
6-chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)11(10-6-4-3-5-7-10)12-13(15)17-8-18-14(12)16/h3-8H,1-2H3,(H2,16,17,18) |
InChIキー |
OJZGGWIHNBBFDU-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C1=CC=CC=C1)C2=C(N=CN=C2Cl)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)





![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)

